molecular formula C12H12O4 B13796965 1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone

1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone

Cat. No.: B13796965
M. Wt: 220.22 g/mol
InChI Key: NEKUUZOQIYKJQQ-UHFFFAOYSA-N
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Description

1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone is an organic compound with the molecular formula C12H12O4 It is a derivative of benzofuran, characterized by the presence of two hydroxyl groups and two methyl groups on the benzofuran ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenol and 3,4-dihydroxybenzaldehyde.

    Formation of Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction, often facilitated by acidic or basic catalysts.

    Introduction of Ethanone Group: The ethanone group is introduced through a Friedel-Crafts acylation reaction, using reagents like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in sulfuric acid.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in biological systems.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

    1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone: Studied for its biological activities.

Uniqueness: 1-(5,6-Dihydroxy-2,4-dimethylbenzofuran-3-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and ethanone groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-(5,6-dihydroxy-2,4-dimethyl-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C12H12O4/c1-5-10-9(4-8(14)12(5)15)16-7(3)11(10)6(2)13/h4,14-15H,1-3H3

InChI Key

NEKUUZOQIYKJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=C1C(=C(O2)C)C(=O)C)O)O

Origin of Product

United States

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